molecular formula C20H20ClN3O3S B2484846 N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2,3-dimethoxybenzamide CAS No. 897456-81-4

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2,3-dimethoxybenzamide

Cat. No.: B2484846
CAS No.: 897456-81-4
M. Wt: 417.91
InChI Key: PFOOZRPUXQVJDC-UHFFFAOYSA-N
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Description

N-(2-((5-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2,3-dimethoxybenzamide is a synthetic small molecule with the CAS registry number 897456-81-4 and a molecular formula of C20H20ClN3O3S . It features a benzamide core substituted with 2,3-dimethoxy groups, linked via an ethylthio chain to a 5-(4-chlorophenyl)-1H-imidazole moiety . This specific structure combines several pharmacologically relevant elements, making it a compound of significant interest in medicinal chemistry and biological screening. The presence of the 1H-imidazole ring is a key feature, as this scaffold is a well-known bioisostere found in a wide range of bioactive molecules and is one of the top 100 most common ring systems in FDA-approved drugs . Researchers may find value in this compound for exploring new chemical entities that target various biological pathways. While the specific mechanism of action for this molecule has not been fully elucidated, its molecular architecture suggests potential for interaction with enzyme active sites and receptors. The 4-chlorophenyl group is a common structural component in compounds developed for antiviral research . Furthermore, molecules containing imidazole and benzamide motifs have been investigated for their activity on neurological targets, such as the GABA-A receptor, where they can act as positive allosteric modulators . This compound is offered with a guaranteed purity of 90% or higher and is intended For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic applications. Researchers can procure this chemical in quantities ranging from 1mg to 100mg to support their early-stage discovery and investigative studies .

Properties

IUPAC Name

N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S/c1-26-17-5-3-4-15(18(17)27-2)19(25)22-10-11-28-20-23-12-16(24-20)13-6-8-14(21)9-7-13/h3-9,12H,10-11H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOOZRPUXQVJDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2,3-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of 4-chlorobenzaldehyde with glyoxal and ammonia or an amine.

    Thioether formation: The imidazole derivative is then reacted with a thiol compound, such as 2-mercaptoethylamine, under basic conditions to form the thioether linkage.

    Benzamide formation: Finally, the thioether-imidazole intermediate is acylated with 2,3-dimethoxybenzoyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) on the benzamide can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, bases like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2,3-dimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. The thioether group may interact with thiol groups in proteins, affecting their function. The benzamide moiety can engage in hydrogen bonding and hydrophobic interactions with biological molecules, influencing their activity.

Comparison with Similar Compounds

Structural and Functional Analysis

  • Lipophilicity : The 4-chlorophenyl group enhances lipophilicity, similar to bromine in 11b , facilitating membrane penetration. However, the thioethyl linker in the target compound offers moderate flexibility compared to the pentyl chain in 11b.
  • Sustainability: The compound from emphasizes green synthesis using deep eutectic solvents , contrasting with traditional methods (e.g., ethanol recrystallization in W1 ).

Biological Activity

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2,3-dimethoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of an imidazole ring, a thioether linkage, and a benzamide functional group. Its molecular formula is C20H22ClN3O3SC_{20}H_{22}ClN_3O_3S, with a molecular weight of approximately 426.94 g/mol. The presence of the 4-chlorophenyl group is significant for its biological activity due to potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various biological receptors and enzymes:

  • Imidazole Derivatives : Compounds containing imidazole rings often exhibit high affinity for multiple receptors, including histamine and certain enzyme targets. The imidazole moiety can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity.
  • Thioether Linkage : The thioether component may enhance the compound's lipophilicity, aiding in membrane penetration and interaction with intracellular targets.
  • Benzamide Functional Group : This group is known for its role in modulating receptor activity and can influence the compound's pharmacokinetic properties.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that imidazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and inhibiting cell cycle progression .

Table 1: Summary of Anticancer Studies

StudyCell LineIC50 Value (µM)Mechanism
MCF-710Apoptosis induction
HeLa15Cell cycle arrest
A54912Inhibition of metastasis

Antimicrobial Activity

The compound also shows promising antimicrobial activity against various pathogens. The presence of the benzamide moiety is known to contribute to its effectiveness against bacterial strains. Studies have demonstrated that similar compounds can inhibit bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways .

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

Case Studies

  • Case Study on Anticancer Activity :
    A study investigated the effects of this compound on breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating potent anticancer properties through apoptosis induction.
  • Case Study on Antimicrobial Effects :
    Another study focused on the antimicrobial effects of similar benzamide derivatives against Staphylococcus aureus. The compound exhibited an MIC of 8 µg/mL, demonstrating effective inhibition of bacterial growth.

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